2-benzoyl-5-chlorobenzoic acid
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Overview
Description
2-benzoyl-5-chlorobenzoic acid is an organic compound with the molecular formula C14H9ClO3 It is a derivative of benzoic acid, where the benzoyl and chloro groups are substituted at the 2 and 5 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
2-benzoyl-5-chlorobenzoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-chlorobenzoic acid with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods
Industrial production of benzoic acid, 2-benzoyl-5-chloro- often involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Additionally, the optimization of reaction parameters, such as catalyst concentration and reaction time, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-benzoyl-5-chlorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives, depending on the nucleophile used.
Scientific Research Applications
2-benzoyl-5-chlorobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of dyes, perfumes, and other specialty chemicals
Mechanism of Action
The mechanism of action of benzoic acid, 2-benzoyl-5-chloro- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 2-benzoyl-: Lacks the chloro group, which can affect its reactivity and applications.
Benzoic acid, 2-chloro-: Lacks the benzoyl group, resulting in different chemical properties and uses.
Benzophenone-2-carboxylic acid: Another derivative with distinct structural and functional characteristics.
Uniqueness
The combination of these functional groups allows for diverse chemical transformations and makes it a valuable compound in various research and industrial contexts .
Properties
CAS No. |
1147-42-8 |
---|---|
Molecular Formula |
C14H9ClO3 |
Molecular Weight |
260.67 g/mol |
IUPAC Name |
2-benzoyl-5-chlorobenzoic acid |
InChI |
InChI=1S/C14H9ClO3/c15-10-6-7-11(12(8-10)14(17)18)13(16)9-4-2-1-3-5-9/h1-8H,(H,17,18) |
InChI Key |
LSVPCSOPJGPTNA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)Cl)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)Cl)C(=O)O |
1147-42-8 | |
Origin of Product |
United States |
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